B1575681 THP-1

THP-1

Cat. No.: B1575681
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The THP-1 cell line is a human monocytic cell line derived from the peripheral blood of a one-year-old male patient with acute monocytic leukemia (AML-M5 subtype) . This widely used model exhibits a monocyte-like morphology and grows in suspension . This compound cells are a cornerstone in immunological and biomedical research due to their ability to differentiate into macrophage-like cells upon treatment with phorbol 12-myristate-13-acetate (PMA) . This key feature allows researchers to study the monocyte-macrophage differentiation process, macrophage polarization into pro-inflammatory M1 or anti-inflammatory M2 phenotypes, and related signaling pathways and functions in a controlled in vitro setting . The primary research applications of the this compound cell line are extensive. It serves as a standard model for investigating immune modulation, macrophage functions, and innate immunity . In cancer research, it is utilized to study interactions between macrophages and tumor cells, including mechanisms of apoptosis, chemoresistance, and the tumor microenvironment . Furthermore, this compound cells are employed in studies of infectious diseases, nutrient and drug transport, and atherosclerosis . The cell line is also engineered to create reporter cells for specific pathways, such as NF-κB/AP-1 activation, and for studying inflammasome activity . While the this compound response provides valuable insights, findings should be validated by in vivo studies to draw more definite physiological conclusions . This compound cells are typically cultured in RPMI 1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and require a humidified incubator at 37°C with 5% CO2 . They have a doubling time of approximately 40-50 hours and should be maintained at a density between 0.2 - 1.0 x 10^6 cells/mL . It is recommended that this compound cells be handled under Biosafety Level 1 or 2 conditions, in accordance with institutional guidelines . This product is intended for Laboratory Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antibacterial

sequence

GKREKCLRRNGFCAFLKCPTLSVISGTCSRFQVCC

Origin of Product

United States

Scientific Research Applications

Immunological Studies

THP-1 cells are extensively used in immunology to explore monocyte and macrophage functions. They serve as models for:

  • Macrophage Polarization : this compound cells can be polarized into M1 (classically activated) and M2 (alternatively activated) macrophages, enabling studies on immune responses and therapeutic interventions. For instance, a study demonstrated that specific food compounds could modulate gene expression related to these macrophage types, providing insights into dietary influences on immune function .
  • Inflammatory Response : Research has shown that this compound macrophages respond robustly to inflammatory stimuli, making them suitable for investigating the mechanisms underlying inflammation. For example, a study found that exopolysaccharides inhibited lipopolysaccharide (LPS)-induced inflammation in this compound cells, highlighting their potential for anti-inflammatory drug screening .

Cancer Research

This compound cells play a crucial role in cancer research by modeling interactions between tumor cells and the immune system:

  • Apoptosis and Chemoresistance : Studies utilizing this compound cells have elucidated mechanisms of apoptosis and chemoresistance in acute myeloid leukemia (AML). For example, research indicated that long non-coding RNAs (lncRNAs) like MALAT1 are involved in drug resistance mechanisms within this compound cells, suggesting potential therapeutic targets .
  • Tumor Microenvironment Studies : this compound cells are employed to study the tumor microenvironment's effects on macrophage behavior. They help investigate how tumor-associated macrophages (TAMs) influence cancer progression and response to therapies.

Drug Development and Screening

The versatility of this compound cells makes them ideal for drug development:

  • Therapeutic Compound Screening : Researchers utilize this compound cells to screen for compounds that modulate macrophage activity. For instance, a study explored the effects of docosahexaenoic acid (DHA) on this compound-derived macrophages in the context of Alzheimer's disease, revealing potential neuroprotective mechanisms .
  • Immunotherapy Research : In immunotherapy, this compound cells are valuable for modeling immune responses against cancer. Their use in assays helps assess the efficacy of new immunotherapeutic agents targeting specific tumor types .

Case Studies

StudyFocusFindings
AIBP Study (2018)Inflammatory PathwaysIdentified AIBP's role in halting inflammatory pathways via interaction with apoA-1 .
DHA Impact StudyAlzheimer's DiseaseInvestigated DHA's effects on amyloid beta interactions using this compound-derived macrophages .
MALAT1 Role StudyChemoresistanceDemonstrated MALAT1's involvement in Ara-C resistance in AML .

Comparison with Similar Compounds

Comparison with Other Monocytic/Macrophage Cell Lines

RAW 264.7 Macrophages

  • TNF-α Silencing : THP-1 and RAW 264.7 macrophages showed comparable gene silencing efficiencies when treated with cyclodextrin-based siRNA delivery systems. However, PLGA microparticle-based systems were more effective in this compound than in RAW 264.7 .
  • Functional Differences : RAW 264.7, a murine cell line, may exhibit species-specific cytokine profiles, limiting translational relevance compared to human this compound models .

Primary Human Monocyte-Derived Macrophages (HMDMs)

  • Lipid Composition : this compound macrophages and HMDMs have similar phospholipid content (~80 nmol/mg protein), but HMDMs contain less cholesterol (28 vs. 42 nmol/mg protein) .
  • Polarization Markers : this compound-derived macrophages lack the M2 marker CD163, which is prominent in HMDMs. They also show reduced phagocytic activity post-M2 polarization compared to HMDMs .

Coelomocytes (Earthworm Immune Cells)

  • AgNP Sensitivity: this compound cells are more sensitive to silver nanoparticle (AgNP)-induced cytotoxicity than coelomocytes, likely due to differences in environmental adaptation and detoxification pathways .

Clathrodin Analogues

  • Potency: Clathrodin analogues induced apoptosis in this compound cells with EC50 values (11–16 μM) similar to non-cancerous fibroblasts (BJ cells) but distinct from pancreatic (BxPC-3) and hepatic (HepG2) cancer lines. This compound exhibited unique kinetic responses, suggesting lineage-specific mechanisms .

Curcumin Derivatives

  • Thiophene Curcuminoids: Methyl-substituted derivatives (10b, 10c) showed higher cytotoxicity in this compound cells than in CACO-2 colorectal cells. At 10 μM, 10b and 10c reduced this compound viability by >50%, while CACO-2 required 50 μM for similar effects .

Selenium-Based Antileishmanial Agents

  • Selectivity : Seven selenium derivatives (e.g., compounds 1d, 2g) had higher selectivity indices (SI = EC50 this compound / EC50 Leishmania) than miltefosine (SI = 2.84), indicating lower toxicity to this compound relative to parasite killing .

Triterpene Saponins

  • Immunomodulation: Monodesmosidic saponins (e.g., compound 1) were cytotoxic to cancer cells (IC50 < 10 μM) but safe on this compound-derived macrophages, promoting M2 polarization without cytotoxicity .

Functional Responses to Chemical Stressors

Oxidative Stress and Antioxidants

  • Clover Extracts : Trifolium spp. extracts protected this compound against fluoride-induced oxidative stress more effectively than other plant-derived antioxidants, reducing protein carbonylation and enhancing glutathione efflux .
  • Indole-Triazoles : Compounds 12 and 13 suppressed AGE-induced ROS and NF-κB activation in this compound cells (p < 0.001), outperforming standards like quercetin .

Nanoparticle Interactions

  • AgNP Biotransformation : this compound cells transformed AgNPs into Ag-sulfur adducts (e.g., Ag-cysteine) similarly to human brain microvascular endothelial cells (HBMECs). Both cell types utilized clathrin-mediated endocytosis for uptake .

Pro-Inflammatory Cytokine Modulation

  • Manumycin Metabolites : Asukamycin and colabomycin inhibited TNF-α expression in LPS-stimulated this compound cells at 5 μM, with dynamics comparable to dexamethasone but without off-target effects .

Key Mechanistic Differences in Drug Responses

  • Protein Modification Specificity : DNCB analogues (compounds 4–7) modified similar proteins in this compound as parent DNCB, but analogues 8 and 11 failed to bind proteins or induce IL-8, highlighting structural specificity in haptenization .
  • Kinetic Uniqueness: Clathrodin analogues induced phosphatidylserine exposure in this compound faster than in cancer stem cells (NT2/D1), suggesting monocyte-specific apoptotic pathways .

Limitations of this compound in Translational Research

  • Polarization Fidelity : Unlike primary macrophages, this compound-derived macrophages lack CD163 and show attenuated phagocytosis post-M2 polarization, limiting their utility in modeling anti-inflammatory responses .
  • Metabolic Variability: this compound cells accumulate millimolar ascorbic acid, which alters HNE detoxification pathways—a feature absent in primary monocytes .

Preparation Methods

Thawing and Freezing Procedures for THP-1 Cells

Thawing Protocol

  • Remove cryovial from liquid nitrogen and thaw rapidly in a 37°C water bath until a small ice piece remains.
  • Decontaminate vial exterior with 70% ethanol before transferring to a sterile hood.
  • Transfer cells into 20 mL of pre-warmed complete medium.
  • Centrifuge at 200 × g for 5 minutes at room temperature.
  • Discard supernatant and resuspend cells in fresh medium before seeding into culture flasks.

Freezing Protocol

  • Prepare freezing medium freshly as a 2× concentrated stock and pre-cool on ice for at least one hour.
  • Typical freezing medium composition:
    • 60% complete cell culture medium
    • 20% FCS
    • 20% dimethyl sulfoxide (DMSO)
  • Mix cell suspension 1:1 with freezing medium to achieve final concentrations of 80% complete medium, 10% FCS, and 10% DMSO.
  • Add freezing medium gently to cells to avoid osmotic shock.
  • Aliquot cells into cryovials, seal, and place in controlled-rate freezing containers (e.g., Mr. Frosty) for gradual cooling before transferring to liquid nitrogen storage.

Differentiation of this compound Cells

Macrophage-like Differentiation

  • This compound cells can be differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
  • Recommended concentration: 200 nM PMA.
  • Incubation period: 3 days.
  • Cells adhere to culture plates and develop macrophage morphology during this time.
  • PMA should be diluted 1:5000 from a 1 mM stock solution in complete medium.
  • PMA is carcinogenic and requires careful handling and disposal.

Dendritic Cell-like Differentiation

  • A one-step protocol involves incubating this compound cells with cytokines for 48 to 72 hours:
    • GM-CSF (100–1500 U/mL)
    • IL-4 (4600 U/mL)
    • TNF-α (400–2000 U/mL)
    • Ionomycin (200 ng/mL)
  • This induces differentiation into immature or mature dendritic cell surrogates with increased expression of surface markers such as CD54, CD86, CD11b, and CD83.

Preparation for Experimental Treatments

Cell Density Preparation

  • Prior to treatment, cells are adjusted to 1 × 10⁶ cells/mL.
  • For assays, 500 µL of cell suspension is typically plated per well in 24-well plates.
  • Treatments involve serial dilutions of test compounds, typically in 1:2 dilution steps, starting from a high concentration stock prepared fresh for each experiment.

Example of Treatment Preparation

Step Description Volume/Concentration Details
1 Prepare 500X highest concentration stock In 1.5 mL microtube
2 Perform serial 1:2 dilutions Generate 4 additional working solutions
3 Add working solution to cells 500 µL per well in 24-well plate
4 Include vehicle control wells Add PBS or DMSO as appropriate
5 Incubate cells 24, 48, or 72 hours at 37°C, 5% CO₂, 95% humidity

Summary Table of Key Preparation Parameters

Preparation Step Conditions/Components Notes
Culture Medium RPMI-1640 + 10% FCS + 2 mM L-glutamine + antibiotics Heat-inactivated FCS preferred
Culture Density 0.1–0.8 × 10⁶ cells/mL Do not exceed 1 × 10⁶ cells/mL
Subculture Frequency Every 3–4 days Split 1:3 ratio
Freezing Medium 60% complete medium + 20% FCS + 20% DMSO (2× stock) Mix 1:1 with cell suspension
Thawing Rapid thaw in 37°C water bath Centrifuge and resuspend in fresh medium
Differentiation (Macrophage) 200 nM PMA for 3 days PMA is carcinogenic; handle with care
Differentiation (Dendritic) GM-CSF, IL-4, TNF-α, ionomycin for 48–72 h Cytokine concentrations critical for marker expression

Research Findings and Recommendations

  • Maintaining cell density within recommended ranges is essential to prevent differentiation or apoptosis unrelated to experimental conditions.
  • Gradual freezing using controlled-rate freezing devices improves cell viability post-thaw.
  • Differentiation protocols with PMA and cytokine cocktails yield reproducible macrophage-like and dendritic-like phenotypes, respectively, suitable for immunological assays.
  • Fresh preparation of treatment compounds and precise serial dilutions ensure accurate dose-response relationships in functional assays.
  • Consistent incubation conditions (temperature, CO₂, humidity) are critical for cell health and experimental reproducibility.

Q & A

Q. What are the standard protocols for culturing and maintaining THP-1 cells in vitro?

this compound cells are cultured in suspension using RPMI 1640 Glutamax media supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 37°C with 5% CO₂. Subculturing should occur at 2–3-day intervals to maintain a density of 2–8 × 10⁵ cells/mL. Avoid over-confluency to prevent spontaneous differentiation. Critical parameters include consistent FBS quality, pH stability (7.0–7.4), and regular viability checks via trypan blue exclusion .

Q. How do researchers differentiate this compound monocytes into macrophages, and what are the critical factors influencing this process?

Differentiation is typically induced using phorbol 12-myristate 13-acetate (PMA) at concentrations of 10–100 nM for 24–72 hours. Key factors include:

  • PMA concentration : Lower doses (10–20 nM) reduce cytotoxicity while maintaining differentiation markers (e.g., CD11b/CD14).
  • Duration : Prolonged exposure (>48 hours) enhances adhesion and macrophage-like morphology.
  • Serum quality : Heat-inactivated FBS supports consistent differentiation. Post-differentiation, cells should be rested in PMA-free media for 24 hours to stabilize phenotypes. Validation via flow cytometry (CD11b/CD14) and functional assays (phagocytosis) is recommended .

Q. What are the primary research applications of this compound cells in immunological studies?

this compound cells are widely used to:

  • Study macrophage polarization (M1/M2 phenotypes) in response to cytokines (e.g., IFN-γ, IL-4) or pathogens .
  • Model inflammatory pathways (e.g., NF-κB, TLR signaling) via LPS or TNF-α stimulation .
  • Investigate cancer immunology, including tumor-macrophage interactions and drug responses .

Advanced Research Questions

Q. How can researchers address variability in this compound macrophage differentiation and activation across experimental conditions?

Variability arises from batch-to-batch PMA efficacy, serum lot differences, and cell passage number. Mitigation strategies include:

  • Dose-response optimization : Use WST-8 or MTT assays to determine PMA/LPS EC₅₀ values for each batch .
  • Standardized protocols : Pre-qualify serum lots and limit cell passages to <20.
  • Functional benchmarking : Compare cytokine secretion profiles (e.g., IL-1β, TNF-α) with primary human macrophages using ELISA or multiplex assays .

Q. What methodological approaches are recommended for validating this compound-derived macrophages as surrogates for primary macrophages in disease modeling?

Validation should include:

  • Transcriptomic profiling : RNA-seq or microarrays to compare gene expression patterns (e.g., SCARA1, CD163) between this compound-derived and primary macrophages .
  • Functional assays : Phagocytosis (fluorescent beads), oxidative burst (DCFH-DA), and chemotaxis (Transwell) to assess phenotypic equivalence.
  • Cytokine profiling : Quantify LPS-induced IL-6/IL-10 ratios to confirm polarization consistency .

Q. How should contradictory data between this compound models and primary cell studies be analyzed and reconciled?

Contradictions often stem from differences in cell origin (leukemic vs. healthy donor) or activation thresholds. Resolution strategies:

  • Comparative co-culture experiments : Use this compound and primary cells side-by-side under identical conditions .
  • Pathway inhibition studies : Apply specific inhibitors (e.g., NF-κB inhibitors) to identify signaling disparities.
  • Meta-analysis : Systematically review literature to contextualize discrepancies (e.g., this compound’s hyperinflammatory bias) .

Q. What are the best practices for optimizing stimulus concentrations (e.g., LPS, PMA) in this compound activation studies to ensure reproducibility?

Conduct pilot dose-time curves using:

  • LPS : Test 0.1–1 μg/mL for 3–24 hours; monitor TNF-α secretion via ELISA .
  • PMA : Titrate 10–100 nM for differentiation, balancing adhesion (higher doses) and viability (lower doses) .
  • Validation assays : Include viability markers (Annexin V/PI) and reference controls (e.g., unstimulated cells, primary macrophage responses) .

Methodological Resources

  • Data Analysis : Use Raman spectroscopy (RamanSPy) for metabolomic profiling and multiplex immunoassays (e.g., Luminex) for cytokine quantification .
  • Western Blotting : Optimize protocols for phosphoprotein detection (e.g., JAK-STAT pathways) using validated antibodies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.